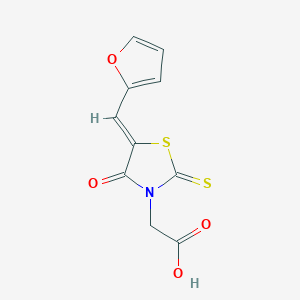

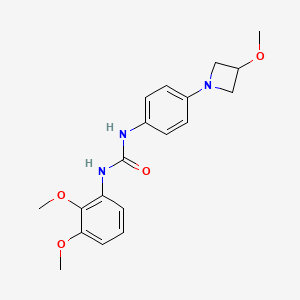

![molecular formula C19H16N2O3S2 B2687458 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide CAS No. 896361-75-4](/img/structure/B2687458.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide” is a chemical compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic compound; it’s aromatic and consists of a benzene ring fused to a thiazole ring . This compound also contains a sulfonyl (SO2) functional group and an amide (CONH2) functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the sulfonyl and amide groups. Benzothiazoles can be synthesized through several methods, including the condensation of 2-aminobenzenethiols with carboxylic acids .Molecular Structure Analysis

The benzothiazole ring system in the compound is aromatic and planar. The sulfonyl group is likely to be in a trigonal planar geometry around the sulfur atom, while the amide group typically has a planar geometry around the carbonyl carbon and the nitrogen .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact nature of the substituents on the benzothiazole ring. Generally, benzothiazoles are crystalline solids that are slightly soluble in water but more soluble in organic solvents .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides, a class including N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, have shown promising cardiac electrophysiological activities. These compounds, including sematilide, demonstrate potency in Purkinje fiber assays, indicating potential as selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Properties

Research has identified that derivatives of indapamide, which structurally relate to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, exhibit significant anticancer properties. Specific compounds within this class have demonstrated proapoptotic activity and inhibitory effects on melanoma cell lines (Yılmaz et al., 2015).

Antitumor Activity

N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to the compound , have shown notable antitumor activity, particularly against human liver hepatocellular carcinoma and breast cancer cell lines. Certain derivatives have been identified for their strong inhibitory effects on cell growth and proapoptotic effects (Corbo et al., 2016).

Anticonvulsant and Sedative-Hypnotic Activity

Benzodiazepine receptor agonists, including some 4-thiazolidinone derivatives structurally related to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, have shown considerable anticonvulsant activity in various models. These compounds also exhibit sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated potent antimicrobial properties. This includes activity against Gram-positive and Gram-negative bacteria, as well as specific effectiveness against Mycobacterium tuberculosis and other mycobacteria strains (Krátký et al., 2012).

Synthesis of Novel Heterocycles

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide and its derivatives have been utilized in the synthesis of new heterocyclic compounds. These syntheses contribute to the expansion of available compounds for various biological and pharmacological applications (Darweesh et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of benzothiazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its derivatives, possibly through the synthesis of a library of analogs .

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-26(23,24)16-9-5-4-8-14(16)18(22)21-19-20-17-13-7-3-2-6-12(13)10-11-15(17)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVDRVBQWHOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

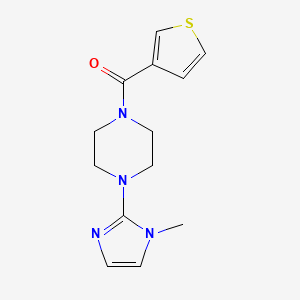

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)

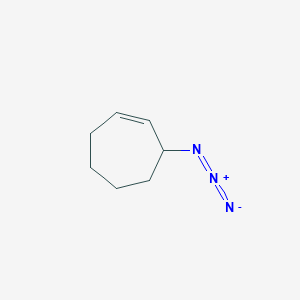

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

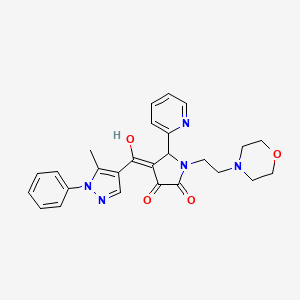

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)

![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)

![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)

![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)